molecular formula C9H19ClN2 B14104831 N-Cyclopropyl-N-methyl-

N-Cyclopropyl-N-methyl-

Cat. No.: B14104831
M. Wt: 190.71 g/mol
InChI Key: KZLTYMCEOUGVOV-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-methylamine is an organic compound with the molecular formula C4H9N. It is a colorless liquid with a pungent odor and is used in various chemical syntheses. This compound is known for its unique structural properties, which include a cyclopropyl ring and a methyl group attached to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopropyl-N-methylamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde and hydrogen in the presence of a catalyst. Another method includes the reaction of cyclopropylamine with methyl iodide under basic conditions.

Industrial Production Methods

In industrial settings, N-Cyclopropyl-N-methylamine is often produced through the catalytic hydrogenation of cyclopropyl cyanide. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-methylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-cyclopropyl-N-methylamine oxide.

    Reduction: It can be reduced to form cyclopropylmethylamine.

    Substitution: It can participate in substitution reactions where the cyclopropyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-Cyclopropyl-N-methylamine oxide.

    Reduction: Cyclopropylmethylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-Cyclopropyl-N-methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-methylamine involves its interaction with various molecular targets. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to its N-dealkylation. This process involves the hydroxylation of the N-substituent, followed by the decomposition of the resulting carbinolaniline complex .

Comparison with Similar Compounds

N-Cyclopropyl-N-methylamine can be compared with other similar compounds such as:

    Cyclopropylamine: Lacks the methyl group, making it less sterically hindered.

    N-Methylcyclopropanamine: Similar structure but different reactivity due to the position of the methyl group.

    Cyclopropylmethylamine: Lacks the N-methyl group, affecting its chemical properties and reactivity.

These comparisons highlight the unique structural and chemical properties of N-Cyclopropyl-N-methylamine, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

N-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;/h8-10H,2-7H2,1H3;1H

InChI Key

KZLTYMCEOUGVOV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2CCNCC2.Cl

Origin of Product

United States

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